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Compound of Interest

Compound Name: 4-(Methylamino)benzoic acid

Cat. No.: B118877

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of
the Ortho, Meta, and Para Isomers.

The positional isomerism of the amino group on the benzoic acid scaffold significantly
influences the chemical reactivity and biological activity of aminobenzoic acid derivatives. This
guide provides an objective comparison of the reactivity of ortho-aminobenzoic acid (anthranilic
acid), meta-aminobenzoic acid, and para-aminobenzoic acid (PABA), supported by
experimental data and detailed protocols. Understanding these nuances is paramount for
applications in medicinal chemistry, materials science, and drug development.

Comparative Physicochemical Properties

The location of the amino group in relation to the carboxylic acid functionality dictates the
electronic and steric environment of the molecule, which in turn governs its reactivity. The
following table summarizes key physicochemical properties of the three isomers.
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2-Aminobenzoic

3-Aminobenzoic

4-Aminobenzoic

Property . . .

Acid (ortho) Acid (meta) Acid (para)
Molecular Formula C7H7NO:2 C7H7NO:2 C7H7NO:2
Molecular Weight 137.14 g/mol 137.14 g/mol 137.14 g/mol
Melting Point 146-148 °C 174 °C 187-189 °C

Water Solubility

5.7 g/L (25 °C)

5.9 g/L (15 °C)

4.7 g/L (20 °C)

pKa (carboxyl group)

~4.95

~4.79

~4.85

pKa (amino group)

~2.06

~3.12

~2.41

Reactivity Analysis

The reactivity of aminobenzoic acid isomers is a function of both the carboxylic acid and the
amino group. The interplay of inductive effects, resonance effects, and steric hindrance
determines the outcome of various chemical transformations.

Reactivity of the Carboxylic Acid Group (e.g., Esterification):

The acidity of the carboxylic acid group (indicated by its pKa) influences its reactivity in
reactions such as Fischer esterification. A lower pKa of the amino group (acting as an electron-
withdrawing group via induction) leads to a more acidic carboxylic acid.

o Ortho-Aminobenzoic Acid: Despite the amino group's electron-donating resonance effect, the
formation of an intramolecular hydrogen bond between the amino group and the carboxylic
acid proton in the ortho isomer can decrease its acidity, making it less reactive in some
esterification reactions compared to what electronic effects alone might predict.[1] However,
this proximity can also lead to intramolecular catalysis in reactions like ester hydrolysis,
significantly increasing the reaction rate.

o Meta-Aminobenzoic Acid: The amino group at the meta position exerts an electron-
withdrawing inductive effect but cannot donate electrons via resonance to the carboxyl
group. This leads to the most acidic carboxylic acid among the three isomers, suggesting it
would be the most reactive in acid-catalyzed esterification.
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o Para-Aminobenzoic Acid: The amino group at the para position can donate electrons through
resonance, which slightly deactivates the carboxylic acid towards nucleophilic attack
compared to the meta isomer.

Reactivity of the Amino Group (e.g., Amidation and Schiff Base Formation):

The nucleophilicity of the amino group is a key factor in reactions like amidation and the
formation of Schiff bases.

o Ortho-Aminobenzoic Acid: The amino group in the ortho position is sterically hindered by the
adjacent carboxylic acid group, which can reduce its reactivity towards bulky electrophiles.

» Meta-Aminobenzoic Acid: The amino group is less sterically hindered than in the ortho
isomer. Its nucleophilicity is primarily influenced by the electron-withdrawing inductive effect
of the carboxylic acid group.

o Para-Aminobenzoic Acid: The amino group in the para position is the least sterically hindered
and its nucleophilicity is enhanced by the electron-donating resonance effect of the
carboxylate group (under basic conditions) or less diminished by the inductive effect of the
carboxylic acid compared to the ortho and meta positions. This generally makes it the most
reactive in amidation and Schiff base formation. A study on the solvent-free synthesis of
Schiff bases from p-aminobenzoic acid reported a high yield of 91.1%.[2]

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Protocol 1: Comparative Fischer Esterification of
Aminobenzoic Acid Isomers

This protocol describes the synthesis of the ethyl esters of ortho-, meta-, and para-
aminobenzoic acid to compare their relative reaction yields under identical conditions.

Materials:

e 2-Aminobenzoic Acid, 3-Aminobenzoic Acid, 4-Aminobenzoic Acid
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Absolute Ethanol

Concentrated Sulfuric Acid

10% Sodium Carbonate Solution

Ice

Standard laboratory glassware for reflux and filtration

Procedure:

In three separate 100 mL round-bottom flasks, place 1.2 g of each aminobenzoic acid
isomer.

To each flask, add 12.0 mL of absolute ethanol and stir until the solid dissolves.

Carefully add 1.0 mL of concentrated sulfuric acid to each flask while stirring. A precipitate
may form.

Heat the mixtures at reflux for 60 minutes.[3]

Cool the reaction mixtures to room temperature and pour each into a separate beaker
containing 30 mL of ice water.

Neutralize each mixture by slowly adding a 10% sodium carbonate solution until gas
evolution ceases and the pH is approximately 8.[3]

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.

Determine the mass of the dried product for each isomer and calculate the percent yield.

Protocol 2: Comparative Schiff Base Formation

This protocol outlines the synthesis of Schiff bases from the three aminobenzoic acid isomers

and a model aldehyde to compare their reactivity.

Materials:
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2-Aminobenzoic Acid, 3-Aminobenzoic Acid, 4-Aminobenzoic Acid

Benzaldehyde

Methanol

Standard laboratory glassware for reflux and filtration
Procedure:

 In three separate round-bottom flasks, dissolve 1 mmol of each aminobenzoic acid isomer in
7 mL of methanol.

e To each flask, add 1.1 mmol of benzaldehyde.

o Heat the reaction mixtures under reflux for 3 hours, then allow to stir at room temperature for
12 hours.[4]

» Store the reaction mixtures at -20 °C for 1 hour to facilitate precipitation.
« Filter the resulting precipitate and wash thoroughly with cold diethyl ether.
e Dry the products and determine the yield for each isomer.

Mandatory Visualizations

The following diagrams illustrate a key biological pathway involving an aminobenzoic acid
derivative and a typical experimental workflow.
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Caption: Bacterial folate synthesis pathway highlighting the role of p-aminobenzoic acid.[5][6]

[7181€]

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b118877?utm_src=pdf-body-img
https://www.researchgate.net/figure/The-folate-biosynthesis-pathway-The-condensation-of-p-aminobenzoic-acid-to-dihydropterin_fig1_8937840
https://pubmed.ncbi.nlm.nih.gov/14745019/
https://www.pnas.org/doi/10.1073/pnas.0308331100
https://pubmed.ncbi.nlm.nih.gov/15500462/
https://journals.asm.org/doi/10.1128/aem.02174-06
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118877?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Start: Select Aminobenzoic
Acid Isomer (ortho, meta, or para)

l

Perform Reaction
(e.g., Esterification or Amidation)
under controlled conditions

'

Monitor Reaction Progress
(TLC, LC-MS, etc.)

'

Reaction Workup and
Product Isolation

l

Purification of Product
(Recrystallization, Chromatography)

l

Characterization
(NMR, IR, Mass Spec, Melting Point)

l

Analyze Data
(Calculate Yield, Determine Rate Constant)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b118877?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118877?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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